Product packaging for 2-(4-Bromophenoxy)-3-nitropyridine(Cat. No.:CAS No. 229620-55-7)

2-(4-Bromophenoxy)-3-nitropyridine

Cat. No.: B3253935
CAS No.: 229620-55-7
M. Wt: 295.09 g/mol
InChI Key: QTFKHGINUZQHIT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its unique chemical properties, including basicity, ability to form hydrogen bonds, and water solubility, make it a "privileged scaffold" in drug discovery. researchgate.net This means the pyridine core is found in a vast array of biologically active compounds and approved pharmaceuticals. nih.gov Over 7,000 existing drug molecules incorporate the pyridine nucleus, highlighting its significance.

In organic synthesis, pyridine and its derivatives serve as versatile precursors, reagents, and solvents. researchgate.net The nitrogen atom influences the ring's reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under specific conditions. This predictable reactivity allows chemists to strategically functionalize the pyridine ring to build complex molecular architectures. researchgate.net Pyridine derivatives are integral to the synthesis of numerous agrochemicals and pharmaceuticals, including drugs for tuberculosis, HIV/AIDS, cancer, and Alzheimer's disease. nih.gov

Overview of Nitropyridines and Phenoxypyridines in Academic Contexts

Within the vast family of pyridine derivatives, nitropyridines and phenoxypyridines are two important subclasses, each with distinct applications and research interest.

Nitropyridines are pyridine rings substituted with one or more nitro groups (–NO₂). The strongly electron-withdrawing nature of the nitro group significantly influences the pyridine ring's electronic properties. This activation facilitates nucleophilic aromatic substitution, making nitropyridines valuable and readily available precursors for a wide range of more complex heterocyclic systems. nih.govnih.gov In academic and industrial research, nitropyridines are frequently used as key intermediates in the synthesis of bioactive molecules. For instance, they have been employed in the development of:

Janus kinase 2 (JAK2) inhibitors: Starting from 2-chloro-5-methyl-3-nitropyridine, researchers have synthesized potent inhibitors of JAK2, a kinase implicated in myeloproliferative neoplasms. nih.gov

Glycogen synthase kinase-3 (GSK3) inhibitors: 2,6-dichloro-3-nitropyridine (B41883) has served as a starting point for novel GSK3 inhibitors, which are being investigated for treating various diseases, including neurodegenerative disorders. nih.gov

Herbicides: The reaction of 2-chloropyridines with hydroxyacetophenones has led to the development of new herbicides. nih.gov

Anticancer Agents: 2-amino-5-nitropyridine (B18323) has been used as a precursor for synthesizing 4-arylidenethiazolidin-4-ones, which have shown selective activity against certain cancer cell lines. nih.gov

The nitro group itself is often not present in the final active molecule but serves as a strategic functional group that can be readily converted, most commonly reduced to an amino group (–NH₂), which then acts as a handle for further molecular elaboration. nih.gov

Phenoxypyridines are derivatives where a phenoxy group (–O–C₆H₅) is attached to the pyridine ring. These compounds are of interest in medicinal chemistry and materials science. The synthesis of phenoxypyridines is often achieved through the nucleophilic substitution of a halo-pyridine with a corresponding phenol (B47542). The resulting ether linkage is generally stable, making it a reliable connection in drug scaffolds. Research in this area explores how the combination of the pyridine and phenyl rings, connected by an oxygen atom, influences biological activity and physical properties.

Research Context and Utility of 2-(4-Bromophenoxy)-3-nitropyridine as a Key Intermediate/Target

The compound this compound is not typically the final target in a synthetic campaign but rather serves as a crucial intermediate building block. Its utility stems directly from the reactivity of its constituent functional groups.

The synthesis of this compound would most commonly proceed via a nucleophilic aromatic substitution reaction. A suitable starting material, such as 2-bromo-3-nitropyridine (B22996) or 2-chloro-3-nitropyridine (B167233), is reacted with 4-bromophenol (B116583) in the presence of a base. nih.govsigmaaldrich.com The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, making the halogen a good leaving group for substitution by the phenoxide ion.

The primary value of this compound lies in its potential for further transformation. The nitro group can be easily and cleanly reduced to an amino group (–NH₂) using standard reducing agents like iron powder in acid or catalytic hydrogenation. google.com This transformation yields 2-amino-3-(4-bromophenoxy)pyridine , a significantly more versatile intermediate.

This resulting aminopyridine is a valuable precursor for constructing more complex, biologically active heterocyclic systems. nih.gov The amino group can participate in a wide variety of reactions to build new rings fused to the pyridine core, leading to scaffolds such as imidazopyridines and pyridopyrimidines, which are known to possess a broad range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. researchgate.netijpsjournal.com Therefore, this compound is a key stepping stone, enabling access to diverse libraries of compounds for drug discovery and medicinal chemistry programs.

Compound Data Tables

Table 1: Properties of Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
2-Bromo-3-nitropyridineC₅H₃BrN₂O₂202.99Solid19755-53-4
4-BromophenolC₆H₅BrO173.01Solid106-41-2
2-Amino-4-bromopyridineC₅H₅BrN₂173.01Solid84249-14-9

Data sourced from supplier catalogs and chemical databases. sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrN2O3 B3253935 2-(4-Bromophenoxy)-3-nitropyridine CAS No. 229620-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFKHGINUZQHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2 4 Bromophenoxy 3 Nitropyridine

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring. It facilitates nucleophilic substitution reactions and can itself undergo various transformations.

Reduction Reactions to Amino-pyridines

A primary transformation of the nitro group is its reduction to an amino group, yielding 2-(4-bromophenoxy)-3-aminopyridine. This conversion is a crucial step in the synthesis of various derivatives. A range of reducing agents can be employed for this purpose. For instance, nitroaromatic compounds can be reduced to their corresponding amines using sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com This method offers a moderate and selective reduction pathway. jsynthchem.com

Electrochemical reduction provides another viable method for converting 3-nitropyridines to 3-aminopyridines in an acidic solution. google.com Additionally, metal-free reduction methods have been developed. One such method utilizes tetrahydroxydiboron (B82485) in water, offering good functional group tolerance. organic-chemistry.org Another approach involves a complex of a cyclic (alkyl)(amino)carbene (CAAC) ligand with chromium, which catalyzes the deoxygenative hydroboration of nitro compounds. organic-chemistry.org

The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

Reduction of Nitroarenes to Anilines

Reducing Agent/SystemConditionsKey FeaturesReference
NaBH₄ / Ni(PPh₃)₄EtOH solventModerate and selective reduction. jsynthchem.com
Electrochemical ReductionAcidic solutionCan be used for 3-nitropyridines. google.com
TetrahydroxydiboronWaterMetal-free, good functional group tolerance. organic-chemistry.org
CAAC-Chromium Complex-Catalytic deoxygenative hydroboration. organic-chemistry.org

Functional Group Interconversions of the Nitro Moiety

Beyond reduction, the nitro group can be involved in other transformations. For example, in some 3-nitropyridine (B142982) systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents. nih.gov In the reactions of 2-methyl-3-nitropyridines with thiols, the 3-nitro group is selectively substituted. nih.gov

Reactions at the Bromine Position on the Phenoxy Moiety

The bromine atom on the phenoxy ring serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom of 2-(4-bromophenoxy)-3-nitropyridine is well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl structure.

Heck Reaction: The Heck reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is valuable for synthesizing arylalkynes. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. chemspider.com This is a powerful method for the synthesis of arylamines.

Cross-Coupling Reactions at the Bromine Position

ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiBoronic acid/esterPalladium catalystC-C (Aryl-Aryl)
HeckAlkenePalladium catalyst and baseC-C (Aryl-Vinyl)
SonogashiraTerminal alkynePalladium catalyst and Cu(I) co-catalystC-C (Aryl-Alkynyl)
Buchwald-HartwigAminePalladium catalystC-N (Aryl-Amino)

Nucleophilic Substitution Reactions

The bromine atom on the phenoxy ring can undergo nucleophilic substitution, although this is generally less facile than on an activated pyridine ring. The electron-withdrawing nitro group on the pyridine ring primarily activates the pyridine ring itself for nucleophilic attack. However, under specific conditions, nucleophilic substitution at the 4-position of the phenoxy ring can be achieved.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromo-substituent on the phenoxy ring can be converted into organometallic reagents, which are potent nucleophiles for subsequent reactions.

Grignard Reagents: Treatment of the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent (R-MgBr). wikipedia.orgadichemistry.com The formation of Grignard reagents often requires activation of the magnesium surface. adichemistry.com

Organolithium Reagents: Reaction of the aryl bromide with lithium metal, typically in an ether solvent, can form an organolithium reagent (R-Li). wikipedia.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com These reagents are highly basic and nucleophilic, making them valuable in organic synthesis. wikipedia.orgsigmaaldrich.com

The formation of these organometallic species reverses the polarity of the carbon atom attached to the halogen, a concept known as "umpolung." adichemistry.com

Reactivity of the Pyridine Ring System and Phenoxy Ether Linkage

The reactivity of this compound is characterized by the susceptibility of the ether linkage to cleavage under harsh conditions and the high reactivity of the activated pyridine nucleus towards nucleophilic attack and functionalization.

The cleavage of the ether bond in diaryl ethers or aryl-heteroaryl ethers like this compound is a challenging transformation that typically requires harsh reaction conditions. Ethers are generally stable, but their cleavage can be forced by strong acids. masterorganicchemistry.commasterorganicchemistry.com

The most common method for ether cleavage involves treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. youtube.comkhanacademy.org The reaction mechanism begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. masterorganicchemistry.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

In the case of this compound, there are two possible sites for nucleophilic attack: the C-2 of the pyridine ring and the C-1 of the brominated phenyl ring. However, nucleophilic substitution on an sp²-hybridized carbon of an aromatic ring is generally disfavored. masterorganicchemistry.com Therefore, cleavage of the aryl-oxygen bond is much more difficult than cleavage of an alkyl-oxygen bond.

For aryl ethers, the reaction typically proceeds to give a phenol (B47542) and an aryl halide if the other group were an alkyl group. In this diaryl ether derivative, cleavage under forcing acidic conditions would likely lead to the formation of 2-hydroxy-3-nitropyridine (B160883) (which exists in equilibrium with its tautomer, 3-nitro-2-pyridone) and 4-bromophenol (B116583). Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving aryl ethers and would be expected to yield similar products. masterorganicchemistry.com

Table 1: Predicted Products of Ether Cleavage
ReagentPredicted ProductsReaction Type
Excess HBr or HI, Heat2-Hydroxy-3-nitropyridine and 4-BromophenolAcid-Catalyzed Nucleophilic Substitution
BBr₃2-Hydroxy-3-nitropyridine and 4-BromophenolLewis Acid-Mediated Cleavage

The pyridine nucleus of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. This allows for several functionalization strategies.

Nucleophilic Aromatic Substitution (SₙAr): The nitro group at the C-3 position is a potent activating group, but it can also act as a leaving group in nucleophilic aromatic substitution reactions, particularly when there are other activating groups present or when strong nucleophiles are used. Studies on related 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively displaced by sulfur nucleophiles. nih.gov For instance, reacting 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate leads to the formation of 3-thioether products. nih.gov A similar reaction with this compound would be expected to yield 2-(4-bromophenoxy)-3-(organothio)pyridines.

Reduction of the Nitro Group: A fundamental transformation of this compound is the reduction of the nitro group to an amine, which dramatically alters the electronic properties and reactivity of the pyridine ring. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reagents can accomplish this reduction, offering chemoselectivity depending on the substrate's other functional groups. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is highly effective. commonorganicchemistry.com However, this method can sometimes lead to de-bromination (hydrodebromination) of the phenyl ring. Using a catalyst like Raney nickel may offer better selectivity, preserving the C-Br bond. commonorganicchemistry.com

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. researchgate.net The resulting 3-amino-2-(4-bromophenoxy)pyridine is a versatile intermediate, for instance, for the synthesis of fused heterocyclic systems.

Table 2: Key Functionalization Reactions of the Pyridine Nucleus
Reaction TypeReagents & ConditionsProduct
SₙAr (NO₂ displacement)R-SH, K₂CO₃, DMF2-(4-Bromophenoxy)-3-(organothio)pyridine
Nitro Group ReductionH₂, Pd/C or Fe, HCl or SnCl₂, EtOH3-Amino-2-(4-bromophenoxy)pyridine

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitropyridines. wikipedia.org The reaction involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group and bearing a leaving group on the α-carbon) to the aromatic ring, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.orgnih.gov

For 3-nitropyridine derivatives, VNS occurs preferentially at the positions activated by the nitro group, namely the C-2 and C-4 (ortho) and C-6 (para) positions. In this compound, the C-2 position is already substituted. Therefore, the reaction is expected to proceed with high regioselectivity at the C-4 position.

The mechanism proceeds as follows:

A strong base (e.g., potassium tert-butoxide or KHMDS) deprotonates a C-H acid like chloromethyl phenyl sulfone to generate a carbanion. nih.govkuleuven.be

The carbanion adds to the electron-deficient C-4 position of the pyridine ring, forming a negatively charged σ-complex (a Meisenheimer-type adduct). nih.gov

A second equivalent of base facilitates the β-elimination of the leaving group (e.g., HCl) from the adduct. nih.gov

Protonation during acidic workup yields the final C-H substituted product. organic-chemistry.org

This methodology allows for the direct introduction of alkyl, cyanomethyl, or other functionalized side chains onto the pyridine ring, providing a route to compounds that would be difficult to access through other means. The reaction of this compound with a carbanion like that from chloromethyl phenyl sulfone would yield 2-(4-bromophenoxy)-4-(phenylsulfonylmethyl)-3-nitropyridine.

Tandem Reactions and Cascade Processes

While specific tandem or cascade reactions commencing from this compound are not extensively documented in the literature, the inherent reactivity of its functional groups suggests potential for such transformations. Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient synthetic strategies.

For instance, a hypothetical tandem process could involve an initial functionalization of the pyridine ring followed by an intramolecular cyclization. One plausible sequence could be:

VNS Alkylation: Introduction of a side chain at the C-4 position with a terminal nucleophilic group (e.g., using a protected aminomethyl or hydroxymethyl carbanion equivalent).

Nitro Group Reduction: Conversion of the nitro group to an amino group.

Intramolecular Cyclization: Spontaneous or catalyzed cyclization of the newly formed C-3 amine onto the C-4 side chain to form a fused heterocyclic system, such as a pyrrolo[2,3-c]pyridine derivative.

Furthermore, the pyridine ring itself can participate in dearomatization-functionalization cascades. For example, tandem dearomative hydrosilylation followed by asymmetric allylic alkylation has been reported for substituted pyridines, converting them into valuable enantioenriched tetrahydropyridines. nih.gov Although this has not been specifically demonstrated on a 2-phenoxy-3-nitro-substituted system, it highlights the potential of the pyridine core to undergo complex, stereocontrolled transformations.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 2-(4-Bromophenoxy)-3-nitropyridine in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the seven protons in the molecule. The protons on the pyridine (B92270) ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitrogen atom and the nitro group. The proton at the C6 position is expected to be a doublet of doublets, coupling to the protons at C4 and C5. The proton at C4 would also be a doublet of doublets, while the proton at C5 would likely appear as a triplet or doublet of doublets. The phenoxy ring protons will present a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, typical for a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals, one for each unique carbon atom. The carbon atoms of the pyridine ring will resonate at different chemical shifts, with the carbon bearing the nitro group (C3) and the carbon attached to the ether oxygen (C2) being significantly downfield. The carbons of the bromophenoxy group will also show characteristic shifts, with the carbon atom bonded to the bromine (C4') being identifiable by its lower intensity and the C-Br coupling.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships within the pyridine and phenoxy rings. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for definitively assigning each proton signal to its directly attached carbon and for establishing long-range (2-3 bond) correlations, which confirms the ether linkage between the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

View Data
¹H NMR ¹³C NMR
Position Predicted δ (ppm) Multiplicity Position Predicted δ (ppm)
H-4 8.4 - 8.6 dd C-2 158 - 162
H-5 7.4 - 7.6 dd C-3 135 - 138
H-6 8.6 - 8.8 dd C-4 152 - 155
H-2'/H-6' 7.1 - 7.3 d C-5 120 - 123
H-3'/H-5' 7.6 - 7.8 d C-6 140 - 143
C-1' 150 - 153
C-2'/C-6' 122 - 125
C-3'/C-5' 132 - 135
C-4' 118 - 121

Mass Spectrometry (MS, HRMS, ESI-TOF) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₇BrN₂O₃), the expected monoisotopic mass is approximately 293.96 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with an ESI-TOF (Electrospray Ionization - Time of Flight) analyzer, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass. A key feature in the mass spectrum will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

Fragmentation Analysis: The mass spectrum also provides structural information through the analysis of fragment ions. Common fragmentation pathways for this molecule under ESI conditions would likely include:

Cleavage of the ether bond, resulting in ions corresponding to the nitropyridine and bromophenoxy moieties.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Loss of the bromine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are rapid and non-destructive methods for identifying the functional groups present in the molecule.

The IR spectrum of this compound is expected to show strong and characteristic absorption bands. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O-C ether linkage will be evident from strong stretching bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ range. The C-Br stretch is typically found in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

View Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Nitro (NO₂) Asymmetric Stretch 1530 - 1560
Aromatic C=C Stretch 1400 - 1600
Nitro (NO₂) Symmetric Stretch 1340 - 1360
Aryl Ether (C-O-C) Asymmetric Stretch 1200 - 1300
Aryl Ether (C-O-C) Symmetric Stretch 1000 - 1100
C-Br Stretch 500 - 600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While specific crystal data for this compound is not available, analysis of closely related structures, such as 2-(4-Methoxyphenoxy)-3-nitropyridine, reveals key expected features. nih.gov

The molecule is not expected to be planar. A significant dihedral angle will exist between the planes of the pyridine ring and the bromophenoxy ring. This twist is a result of steric hindrance between the rings and the substituents at the ortho positions. In analogous structures, this angle is often large, sometimes approaching 90 degrees. nih.gov The nitro group is also likely to be twisted out of the plane of the pyridine ring. nih.gov The crystal packing would be stabilized by intermolecular interactions such as C-H···O and potentially π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Exemplary Crystal Data Based on Analogous Nitropyridine Structures Data based on the closely related compound 2-(4-Methoxyphenoxy)-3-nitropyridine. nih.gov

View Data
Parameter Value
Crystal System Orthorhombic
Space Group P bca
a (Å) 7.4737 (10)
b (Å) 12.8128 (17)
c (Å) 24.529 (3)
V (ų) 2348.8 (5)
Z 8
Key Dihedral Angle (Pyridine-Benzene) ~87°

Chromatographic Methods (HPLC, GC-MS, LC-MS) for Purity and Reaction Progress Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis in real-time.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. Due to the aromatic and moderately polar nature of the compound, reversed-phase HPLC is most suitable. A C18 column would be used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid) to ensure sharp peak shapes. A UV detector set to a wavelength where the compound has strong absorbance (likely around 254 nm or 300 nm due to the conjugated nitro-aromatic system) would allow for sensitive detection. The purity can be calculated from the relative peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination. It not only separates the target compound from impurities but also provides the molecular weight of each component as it elutes from the column. This is extremely useful during reaction monitoring to identify the starting materials, intermediates, the final product, and any side-products, confirming their identities by their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and library-matchable mass spectra for identification of volatile impurities.

Computational and Theoretical Studies on 2 4 Bromophenoxy 3 Nitropyridine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govscirp.org Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve for the electron density and derive various molecular properties. nih.govresearchgate.net This approach allows for the optimization of the molecule's geometry and the calculation of its electronic structure and vibrational frequencies. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net

For analogous compounds like substituted nitropyridines, DFT calculations have been used to determine these values. For instance, studies on 2-amino-3-nitropyridine (B1266227) show that charge transfer occurs within the molecule, which is indicated by the HOMO and LUMO energies. researchgate.net The presence of electron-withdrawing groups like the nitro group and the electronegative bromine atom in 2-(4-bromophenoxy)-3-nitropyridine would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely distributed over the phenoxy ring, while the LUMO is expected to be localized on the nitropyridine ring system.

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Nitropyridine Analogue Calculated using DFT/B3LYP method. Data is illustrative for a comparable molecular system.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.93
Energy Gap (ΔE) 3.92

This interactive table is based on representative data from theoretical studies on analogous compounds. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap and are less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile. researchgate.net

These parameters are invaluable in computational chemistry for comparing the reactivity of different molecules and understanding their potential for interaction. scirp.orgfrontiersin.org For this compound, the strong electron-withdrawing nature of the 3-nitro group is expected to result in a high electrophilicity index, signifying its susceptibility to attack by nucleophiles.

Table 2: Calculated Global Reactivity Descriptors for a Nitropyridine Analogue Calculated from the representative energy values in Table 1.

Reactivity DescriptorValue
Chemical Potential (μ)-4.89 eV
Chemical Hardness (η)1.96 eV
Electrophilicity Index (ω) 6.10 eV

This interactive table is based on representative data from theoretical studies on analogous compounds. researchgate.net

Theoretical vibrational analysis using DFT is employed to predict the infrared and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies, one can identify the characteristic vibrational modes corresponding to specific bonds or functional groups. nih.gov For this compound, key predicted vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretching of the nitro group (NO₂) are typically strong and appear in distinct regions of the IR spectrum.

C-N stretching: Vibrations associated with the bonds within the pyridine (B92270) ring.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage.

C-Br stretching: A low-frequency vibration characteristic of the carbon-bromine bond.

Aromatic C-H stretching: Vibrations from both the pyridine and benzene (B151609) rings.

Comparing these calculated frequencies with experimental spectral data allows for a detailed and accurate assignment of the observed bands, confirming the molecular structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

For this compound, the key source of conformational flexibility is the rotation around the C-O-C ether linkage. This rotation determines the relative orientation of the pyridine and bromophenyl rings. An MD simulation could:

Explore the potential energy surface related to the dihedral angles of the ether bond.

Identify the most stable, low-energy conformations of the molecule.

Simulate how the molecule's conformation changes in different solvent environments.

Provide information on intermolecular interactions in a condensed phase.

This type of analysis is crucial for understanding how the molecule's three-dimensional shape might influence its interaction with biological targets or its packing in a crystal lattice.

Prediction of Reaction Pathways and Mechanistic Insights

The electronic structure of this compound strongly suggests that it is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this deficiency is greatly amplified by the powerful electron-withdrawing nitro group at the 3-position.

Theoretical and experimental studies on related 3-nitropyridine (B142982) systems provide clear mechanistic insights. nih.gov

Activation for Nucleophilic Attack: The nitro group activates the pyridine ring, particularly at the C2 and C6 positions, for attack by nucleophiles.

Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic σ-adduct, also known as a Meisenheimer complex. rsc.org

Leaving Group Departure: The reaction can then proceed via the departure of a leaving group. In this molecule, there are two potential leaving groups on the activated ring: the phenoxy group at C2 or the nitro group at C3. Studies on similar systems have shown that the nitro group itself can act as a leaving group (a nucleofuge), especially when attacked by soft nucleophiles like thiols. nih.gov

Therefore, reaction pathway predictions would focus on competitive SNAr reactions where either the 4-bromophenoxide ion or the nitrite (B80452) ion is displaced, depending on the nature of the incoming nucleophile and the reaction conditions. nih.govmasterorganicchemistry.com

Structure-Reactivity Relationship Analysis based on Theoretical Data

The theoretical data generated from quantum chemical calculations provides a direct link to the molecule's reactivity.

LUMO as a Reactivity Map: The distribution of the LUMO on the 3-nitropyridine ring highlights the most electrophilic sites. The largest lobes of the LUMO are expected to be on the C2, C4, and C6 carbons of the pyridine ring, indicating these are the most probable sites for nucleophilic attack, consistent with the SNAr mechanism. frontiersin.org

Electrophilicity Index: The high calculated electrophilicity index (ω) provides a quantitative validation of the molecule's character as a strong electron acceptor, prone to reactions with nucleophiles. researchgate.net

HOMO and Nucleophilic Character: Conversely, the HOMO, likely located on the electron-rich 4-bromophenoxy ring, indicates the part of the molecule that would be most susceptible to electrophilic attack or oxidation, although reactions involving the activated nitropyridine ring are generally more facile.

By correlating these theoretical descriptors with experimental observations of reaction pathways, a comprehensive structure-reactivity relationship can be established. This allows chemists to predict the behavior of this compound and to rationally design derivatives with tailored reactivity.

Design of New Pyridine Derivatives based on Computational Insights

Computational modeling serves as a critical tool in modern drug discovery, enabling the rational design of new molecules with desired biological activities. By analyzing the structural and electronic features of a lead compound, such as this compound, researchers can predict how modifications will impact its interaction with biological targets. This in silico approach accelerates the drug development process by prioritizing the synthesis of compounds with the highest potential for success.

The Role of Molecular Modeling in Drug Design

Molecular modeling studies, including techniques like Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic properties of molecules. These computational methods provide insights into a compound's stability, reactivity, and potential intermolecular interactions, which are crucial for its biological function. For instance, the geometry of pyridine derivatives has been established through DFT studies, and these findings have shown a strong correlation with their experimentally observed antimicrobial activities. nih.gov

In the context of anticancer drug development, computational studies have been pivotal. For example, 3-nitropyridine analogues have been identified as potent microtubule-targeting agents. plos.org Computational docking and X-ray crystallography have revealed that these compounds bind to the colchicine-site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle in the G2-M phase. plos.org Such detailed structural information is invaluable for designing new analogs with improved binding affinity and reduced off-target effects.

Structure-Activity Relationship (SAR) and Pharmacophore Identification

The design of novel derivatives often begins with establishing a structure-activity relationship (SAR). SAR studies identify the key structural motifs (the pharmacophore) responsible for a molecule's biological activity. Computational methods are extensively used to define these pharmacophoric features. For example, in the development of dual EGFR and VEGFR-2 inhibitors, the principal pharmacophoric features were identified through computational analysis, guiding the synthesis of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives. nih.gov

The following table outlines key pharmacophoric features often considered in the design of pyridine-based inhibitors, drawing from general principles of medicinal chemistry and computational studies on related heterocyclic compounds.

FeatureDescriptionRationale for Modification
Pyridine Ring Core heterocyclic scaffold.The nitrogen atom can act as a hydrogen bond acceptor. Substituents on the ring can modulate electronic properties and steric interactions.
Nitro Group Strong electron-withdrawing group.Can influence the overall electronic distribution of the molecule and participate in hydrogen bonding. Modifications can fine-tune reactivity and binding.
Phenoxy Moiety Aromatic ring connected via an ether linkage.Provides a large surface area for van der Waals interactions and can be substituted to explore different binding pockets.
Bromo-substituent Halogen atom on the phenoxy ring.Can act as a halogen bond donor and influences the lipophilicity of the compound. Replacement with other halogens or functional groups can alter binding affinity and pharmacokinetic properties.

In Silico Design of Novel Derivatives

Building on the pharmacophoric model, new derivatives can be designed and evaluated in silico before their actual synthesis. This virtual screening process involves creating a library of candidate molecules and predicting their binding affinity to a specific biological target using molecular docking simulations. For instance, in the design of novel anticancer and antimicrobial agents based on a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold, computational docking was used to predict the binding modes and affinities of the designed compounds, leading to the identification of potent candidates. researchgate.net

The table below presents a hypothetical design strategy for new pyridine derivatives based on computational insights, using this compound as a template.

Derivative No.ModificationPredicted Impact (Hypothetical)
1 Replacement of the bromo group with a chloro group.May alter halogen bonding interactions and slightly modify lipophilicity.
2 Replacement of the bromo group with a trifluoromethyl group.Increases lipophilicity and can act as a hydrogen bond acceptor.
3 Introduction of a hydroxyl group on the phenoxy ring.Can introduce a new hydrogen bond donor/acceptor site.
4 Replacement of the nitro group with a cyano group.Alters the electronic properties and steric profile of the pyridine ring.
5 Bioisosteric replacement of the pyridine ring with a pyrimidine ring.May change the hydrogen bonding pattern and overall geometry of the molecule.

These in silico predictions, while theoretical, provide a rational basis for prioritizing synthetic efforts towards compounds with a higher probability of exhibiting the desired biological activity. This approach significantly streamlines the drug discovery pipeline, saving both time and resources.

Future Research Directions in Substituted Pyridine Chemistry

Development of Novel and More Efficient Synthetic Routes

The development of new and more efficient methods for synthesizing substituted pyridines remains a cornerstone of organic chemistry research. mdpi.com Traditional methods often suffer from limitations such as harsh reaction conditions, low functional group tolerance, and the generation of significant waste. mdpi.comnih.gov Consequently, a major focus of future research will be the design of novel synthetic strategies that are not only more efficient but also more environmentally benign.

A promising avenue of exploration is the development of metal-free annulation reactions. mdpi.com These reactions offer the advantage of avoiding potentially toxic and costly transition metal catalysts. rsc.org For instance, a facile metal-free [3+3] annulation approach has been developed for the synthesis of polysubstituted pyridines under mild conditions with a broad substrate scope. mdpi.com Another innovative approach involves a one-step, convergent method for synthesizing pyridine (B92270) derivatives from N-vinyl and N-aryl amides using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) as activating agents. organic-chemistry.org This method is notable for its compatibility with various functional groups. organic-chemistry.org

Solvent-free reaction conditions are also gaining traction as a green chemistry approach. A convenient and environmentally friendly solvent-free procedure has been developed for the synthesis of polysubstituted pyridine derivatives, offering excellent yields and mild reaction conditions. tandfonline.com

Furthermore, the modular synthesis of highly substituted pyridines through cascade reactions represents a significant advancement. nih.govorganic-chemistry.org One such method employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.govorganic-chemistry.org This approach is highly modular, allowing for the construction of a wide variety of substitution patterns. organic-chemistry.org

Future work in this area will likely focus on expanding the scope of these novel methods to include a wider range of starting materials and functional groups, with a particular emphasis on developing catalytic systems with higher turnover numbers and improved selectivity.

Exploration of Undiscovered Reactivity Patterns and Selectivity

The rich and varied reactivity of the pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group in 2-(4-Bromophenoxy)-3-nitropyridine, presents a fertile ground for discovering new chemical transformations. The nitro group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. nih.gov

A key area of future research will be the selective functionalization of different positions on the pyridine ring. For instance, in 2-R-3-nitropyridines, the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov Understanding and controlling this regioselectivity is crucial for the targeted synthesis of complex molecules.

Moreover, the exploration of novel reactivity patterns under different reaction conditions is a promising research direction. For example, a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated oxime O-pentafluorobenzoates has been shown to generate 3-azatriene intermediates that undergo thermal electrocyclization to form pyridines. organic-chemistry.org The geometry of this intermediate plays a crucial role in the reaction outcome, highlighting the potential for discovering new reactivity by studying reaction mechanisms in detail. organic-chemistry.org

Metal-free approaches are also being explored to achieve complete regioselectivity in the synthesis of 2-substituted pyridines. rsc.org These methods avoid the use of transition-metal catalysts, which can be both expensive and toxic. rsc.org Future research will likely focus on uncovering new catalytic systems and reaction conditions that enable even greater control over the reactivity and selectivity of pyridine functionalization.

Expansion of Synthetic Utility for Complex Molecular Architectures

Substituted pyridines, including derivatives of this compound, are valuable building blocks for the synthesis of more complex molecules with important biological activities. nih.govnih.gov The development of new synthetic methods is therefore intrinsically linked to expanding the utility of these compounds in the construction of intricate molecular architectures.

One area of significant interest is the use of substituted pyridines in the synthesis of biologically active compounds. For example, nitropyridine derivatives are precursors to a wide variety of bioactive molecules, including antitumor, antibacterial, and antifungal agents. nih.gov The development of efficient methods for the functionalization of the pyridine ring is therefore crucial for accessing new chemical space and discovering novel therapeutic agents.

The modular nature of many modern pyridine syntheses allows for the rapid generation of libraries of compounds for high-throughput screening. nih.govorganic-chemistry.org This is particularly valuable in drug discovery, where the ability to quickly synthesize and test a large number of diverse compounds is essential.

Furthermore, substituted pyridines can be used as scaffolds for the construction of complex, three-dimensional molecules. The development of methods for the stereoselective functionalization of the pyridine ring will be a key focus of future research, enabling the synthesis of chiral molecules with specific biological activities. The application of nitropyridines as radiolabeled compounds for positron-emission tomography (PET) is another expanding area of research. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic methodologies for substituted pyridines with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, reproducibility, and safety. youtube.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com

The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow chemistry setup, demonstrating the potential for scaling up these reactions. interchim.fr Flow systems can also be used to safely handle hazardous reagents and intermediates, and to perform reactions at elevated temperatures and pressures. youtube.com

Automated synthesis platforms, which can perform multiple reactions in parallel, are also becoming increasingly important in modern drug discovery. youtube.com The development of robust and reliable methods for the synthesis of substituted pyridines that are compatible with these platforms will be a key area of future research. This will enable the rapid generation of large libraries of compounds for biological screening, accelerating the drug discovery process.

Researchers are also exploring the integration of flow electrolysis systems to improve the scalability and efficiency of electrochemical methods for pyridine synthesis. scitechdaily.com The ultimate goal is to establish a general platform for the precise molecular editing of aromatic frameworks using electricity as a clean and controllable driving force. scitechdaily.com

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining mechanistic insights.

Techniques such as in-situ Raman spectroscopy have been used to monitor the [2+2] cycloaddition of pyridine-substituted olefins. nih.gov This allows for the study of reaction kinetics and the identification of reaction intermediates. In-situ FTIR spectroscopy has also been employed to monitor electrochemically controlled organic reactions in a recycle reactor, providing kinetic profiles and mechanistic insights. nih.gov

Furthermore, in-situ spectroscopy and theoretical calculations have been used to support the reaction mechanism of electrochemical single-carbon insertion into pyrroles to form pyridines, which involves a distonic radical cation intermediate. scitechdaily.comacs.org Electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been utilized to study the CO2 reduction process at the Pt electrode/pyridine-containing electrolyte interface, providing a molecular-level understanding of the interfacial structure and reaction mechanism. acs.org

Future research in this area will likely focus on the development and application of even more sophisticated in-situ techniques, such as time-resolved spectroscopy, to study fast reaction dynamics. The combination of in-situ spectroscopy with computational modeling will provide a powerful approach for elucidating complex reaction mechanisms and for the rational design of new and improved synthetic methods for substituted pyridines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Bromophenoxy)-3-nitropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and 4-bromophenol. Key steps include refluxing in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours, with potassium carbonate as a base to deprotonate the phenol . Microwave-assisted synthesis (e.g., 100–150 W, 15–30 minutes) significantly reduces reaction time while maintaining yields >90% . Purity is enhanced by recrystallization from chloroform or ethanol .

Q. How do spectroscopic techniques (NMR, IR) aid in characterizing this compound, and what are key spectral markers?

  • Methodological Answer :

  • 1H NMR : Aromatic protons appear as distinct doublets (δ 8.3–8.5 ppm for pyridine H4 and H5; δ 7.2–7.7 ppm for bromophenoxy protons). Coupling constants (J = 4.6–8.2 Hz) confirm substitution patterns .
  • IR : Strong NO2 asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. The C-O-C ether stretch appears at ~1250 cm⁻¹ .

Q. What solvent systems are optimal for recrystallization, and how do they affect crystal morphology?

  • Methodological Answer : Chloroform and ethanol yield block-shaped single crystals suitable for X-ray diffraction. Slow evaporation at 25°C promotes uniform crystal growth. Chloroform-derived crystals exhibit better diffraction quality (Rint < 0.05) compared to ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and electronic effects in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals a near-perpendicular dihedral angle (~85°) between the pyridine and bromophenoxy rings, inducing intramolecular charge transfer. Refinement via SHELXL-2018 (R1 < 0.04) confirms bond-length alternation in the nitro group (N–O = 1.21–1.23 Å) . Challenges include modeling disorder in the nitro group at higher temperatures; low-temperature data collection (100 K) mitigates this .

Q. What intermolecular interactions stabilize the crystal packing, and how do they compare to related nitropyridine derivatives?

  • Methodological Answer : C–H···O interactions (H···A distance = 2.50 Å, D···A = 3.29 Å) and π-π stacking (interplanar spacing = 3.5 Å) between pyridine rings create layered supramolecular architectures. Unlike 2-(4-methoxyphenoxy)-3-nitropyridine, the bromine substituent introduces C–Br···π interactions (3.4 Å), enhancing thermal stability (Tdec > 200°C) .

Q. How do synthetic route variations lead to data contradictions in reported yields and purity?

  • Methodological Analysis : Traditional reflux methods yield 70–80% purity due to side reactions (e.g., dehalogenation), while microwave synthesis achieves >95% purity. Discrepancies arise from incomplete SNAr reactions in non-polar solvents (e.g., toluene) or insufficient base stoichiometry. GC-MS or HPLC-PDA (λ = 254 nm) is recommended for quantifying impurities .

Q. What computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts a HOMO-LUMO gap of 3.8 eV, consistent with UV-Vis absorption maxima at 320 nm. Molecular electrostatic potential (MEP) maps highlight electrophilic sites at the nitro group and nucleophilic regions at the oxygen atom, guiding derivatization strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.